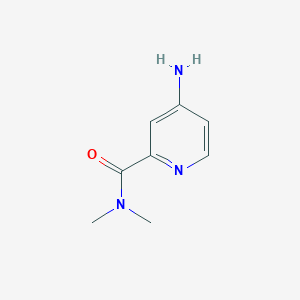

4-amino-N,N-dimethylpyridine-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-N,N-dimethylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-11(2)8(12)7-5-6(9)3-4-10-7/h3-5H,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLGIPPIOWMYMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155076-26-8 | |

| Record name | 4-amino-N,N-dimethylpyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Crystallographic Elucidation of 4 Amino N,n Dimethylpyridine 2 Carboxamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Intermolecular Interactions

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure and conformational preferences of 4-amino-N,N-dimethylpyridine-2-carboxamide in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR spectroscopy of related aminopyridine derivatives, the aromatic protons typically appear as distinct multiplets in the downfield region of the spectrum, characteristic of the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electronic effects of the amino and carboxamide substituents. For instance, in derivatives of 2-amino-4,6-dimethylpyridine, aromatic proton signals can be observed around 6.13 and 6.35 ppm. sci-hub.st The methyl protons of the N,N-dimethylamino group would be expected to appear as a singlet further upfield.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon skeleton. In studies of N-Boc-protected amino acids, which contain amide-like structures, the carbonyl carbon of the amide group is particularly sensitive to the electronic environment and solvent polarity. mdpi.com For this compound, the carboxamide carbon would be a key indicator of intermolecular interactions.

Two-dimensional NMR techniques, such as COSY and NOESY, are critical for unambiguous assignment of proton signals and for probing spatial proximities, respectively. NOESY experiments, in particular, can reveal through-space interactions between the N,N-dimethyl protons and the protons on the pyridine ring, offering insights into the preferred conformation of the carboxamide side chain relative to the aromatic ring. Such studies on related heterocyclic compounds have been crucial in establishing their three-dimensional structures in solution. ipb.pt

Table 1: Representative ¹H and ¹³C NMR Data for a Related Aminopyridine Derivative (2-amino-4,6-dimethylpyridine)

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.35, 6.13 | 158.0, 105.9, 101.3 |

| NH₂ | 4.4 | - |

| CH₃ | 2.325, 2.168 | 24.9, 14.3 |

| Data is for a representative related compound and serves as an estimation. sci-hub.st |

Single-Crystal X-ray Diffraction Studies for Solid-State Structure and Hydrogen Bonding Networks

Single-crystal X-ray diffraction provides the definitive solid-state structure of a crystalline compound, revealing precise bond lengths, bond angles, and the nature of intermolecular interactions, such as hydrogen bonding. While a crystal structure for this compound is not publicly available, analysis of related aminopyrimidine structures provides a strong basis for predicting its solid-state behavior.

In derivatives like 4-amino-2,6-dimethoxypyrimidine, molecules are linked by N—H···N and N—H···O hydrogen bonds, forming intricate sheet-like structures. chemicalbook.com These sheets can be further organized by aromatic π–π stacking interactions. chemicalbook.com For this compound, the primary amino group is a potent hydrogen bond donor, while the pyridine nitrogen and the carbonyl oxygen of the carboxamide are strong hydrogen bond acceptors.

It is highly probable that in the solid state, molecules of this compound would form dimers or chains through N—H···N hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of another. Additionally, the amino group could form hydrogen bonds with the carbonyl oxygen of a neighboring molecule. The presence of the N,N-dimethyl group on the carboxamide precludes it from participating as a hydrogen bond donor, which simplifies the potential hydrogen bonding patterns compared to an unsubstituted amide.

Table 2: Expected Hydrogen Bonding Parameters in the Solid State of this compound Based on Related Structures

| Donor | Acceptor | Typical H···A Distance (Å) | Typical D-H···A Angle (°) |

| N-H (amino) | N (pyridine) | 2.1 - 2.3 | 170 - 175 |

| N-H (amino) | O (carbonyl) | 2.2 - 2.4 | 170 - 175 |

| Data is predictive based on analogous structures. chemicalbook.com |

Advanced Mass Spectrometry (e.g., HRMS, IMS-MS) for Mechanistic Pathway Elucidation and Complex Mixture Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments.

For this compound, HRMS would confirm its molecular formula, C₈H₁₁N₃O. In tandem mass spectrometry (MS/MS) experiments, the molecule would be expected to undergo characteristic fragmentation patterns. Common fragmentation pathways for related aminopyridine compounds include the loss of the substituents from the pyridine ring. For the target compound, likely fragmentations would involve the loss of the dimethylamino group (•N(CH₃)₂) and the entire carboxamide side chain. The fragmentation of 4-aminopyridine (B3432731) itself has been well-characterized. researchgate.netosha.gov

Ion Mobility-Mass Spectrometry (IMS-MS) adds another dimension of separation based on the size, shape, and charge of an ion. This technique can be used to separate isomeric compounds and to gain insight into the three-dimensional structure of ions in the gas phase. Predicted collision cross-section (CCS) values for the protonated molecule [M+H]⁺ of this compound are around 134.7 Ų. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. sci-hub.st

For this compound, the FT-IR spectrum would be expected to show characteristic bands for the N-H stretching of the primary amine, the C=O stretching of the amide, and various vibrations of the pyridine ring. In related aminopyridines, the N-H stretching vibrations of the amino group typically appear in the region of 3300-3500 cm⁻¹. researchgate.net The amide C=O stretch is a strong absorption, usually found between 1630 and 1695 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. researchgate.net

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds often give stronger signals. The symmetric vibrations of the pyridine ring are typically strong in the Raman spectrum. Computational studies, such as Density Functional Theory (DFT) calculations, are often used in conjunction with experimental data to assign the observed vibrational modes accurately. core.ac.uk

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (asymmetric) | ~3450 | Weak |

| N-H Stretch (symmetric) | ~3350 | Weak |

| C=O Stretch (amide) | ~1650 | Moderate |

| NH₂ Scissoring | ~1620 | Weak |

| Pyridine Ring Stretches | 1600 - 1400 | Strong |

| Data is predictive based on analogous structures such as 4-aminopyridine and other amide-containing heterocycles. researchgate.netcore.ac.uk |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Characterization

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule and its subsequent de-excitation pathways. The photophysical properties of aminopyridine derivatives are of significant interest due to their potential use as fluorescent probes. sciforum.net

The UV-Vis absorption spectrum of this compound is expected to be dominated by π-π* transitions within the substituted pyridine ring. The amino group acts as a strong electron-donating group, which typically causes a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted pyridine. Studies on 4-aminopyridine show an absorption maximum around 260 nm. researchgate.net The presence of the carboxamide group may further modulate the electronic structure.

Many aminopyridine derivatives are known to be fluorescent. nih.gov Upon excitation at an appropriate wavelength, this compound would likely exhibit fluorescence emission. The position and intensity of the emission are sensitive to the molecular structure and the solvent environment. The solvatochromic behavior, or the shift in emission wavelength with solvent polarity, can provide insights into the change in dipole moment upon excitation. For many aminopyridine derivatives, an increase in solvent polarity leads to a red-shift in the emission spectrum, indicative of a more polar excited state. sciforum.net

Table 4: Representative Photophysical Data for a Fluorescent Aminopyridine Derivative

| Parameter | Value |

| Absorption Maximum (λ_abs) | ~270 nm |

| Emission Maximum (λ_em) | ~480 nm |

| Quantum Yield (Φ) | 0.3 - 0.4 |

| Data is for a representative 2-amino-6-phenylpyridine-3,4-dicarboxylate derivative in ethanol (B145695) and serves as an estimation. nih.gov |

Chemical Reactivity and Mechanistic Studies of 4 Amino N,n Dimethylpyridine 2 Carboxamide

Acid-Base Equilibria and Protonation States of 4-amino-N,N-dimethylpyridine-2-carboxamide

The molecule possesses three nitrogen atoms, each with different basicity: the pyridine (B92270) ring nitrogen, the 4-amino group nitrogen, and the amide nitrogen. The primary site of protonation is expected to be the pyridine ring nitrogen. The 4-amino group significantly increases the basicity of the pyridine nitrogen through resonance, making it more susceptible to protonation than unsubstituted pyridine. This effect is well-documented in the analogous compound 4-(dimethylamino)pyridine (DMAP). libretexts.org

The amide nitrogen is generally not basic due to the delocalization of its lone pair into the adjacent carbonyl group. masterorganicchemistry.com The 4-amino group itself is a weaker base than the ring nitrogen. Therefore, in an acidic medium, the predominant species will be the pyridinium (B92312) cation.

Table 1: Comparison of Basicity in Pyridine Derivatives This table is generated based on established chemical principles and data for analogous compounds.

| Compound | Functional Groups | Expected Primary Protonation Site | Notes |

|---|---|---|---|

| Pyridine | Pyridine ring | Ring Nitrogen | pKb = 8.71. libretexts.org |

| 4-(Dimethylamino)pyridine (DMAP) | Pyridine ring, 4-dimethylamino group | Ring Nitrogen | pKb = 4.30; The dimethylamino group enhances the basicity of the ring nitrogen. libretexts.org |

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

Nucleophilic Aromatic Substitution: Nucleophilic substitution on the pyridine ring is favored at the C2, C4, and C6 positions, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. quimicaorganica.orgstackexchange.com In this compound, there are no leaving groups attached to the ring, making a standard SₙAr reaction unlikely. However, reactions involving displacement of other groups, such as the cyano group in cyanopyridines by lithium amides, have been reported, indicating the ring's susceptibility to nucleophilic attack under specific conditions. researchgate.net

Reactivity of the Amide and Amino Functionalities

Amino Group: The 4-amino group behaves as a typical aromatic amine. It can be readily acylated by reacting with acid chlorides or anhydrides to form the corresponding amide derivatives. nih.gov It can also be alkylated, for instance, through reactions with alkyl halides. researchgate.net The nucleophilicity of this group makes it a key site for derivatization.

Amide Group: The N,N-dimethylcarboxamide group is a relatively stable functional group due to resonance stabilization between the nitrogen lone pair and the carbonyl group. libretexts.org This resonance gives the C-N bond partial double-bond character. Amides are generally less reactive than esters or acid halides. masterorganicchemistry.comlibretexts.org Hydrolysis of the amide to the corresponding carboxylic acid (4-aminopicolinic acid) and dimethylamine (B145610) would require harsh acidic or basic conditions. The carbonyl oxygen can act as a hydrogen bond acceptor. acs.org

Oxidative and Reductive Transformations

Oxidation: The oxidation of aminopyridine derivatives can be complex. The pyridine ring is generally resistant to oxidation, but the amino group can be a site for oxidative reactions. The oxidation of related tetrahydropyridine (B1245486) systems has been studied extensively, often involving cytochrome P-450 enzymes and leading to pyridinium species. nih.gov In some contexts, DMAP has been used as a catalyst in combination with a bromide source for the selective oxidation of methyl aromatics using molecular oxygen. mdpi.com

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under specific conditions. For example, samarium diiodide in the presence of water is an effective system for the reduction of pyridine and its derivatives. clockss.org A significant finding is that pyridinecarboxamides can be reduced by this system to the corresponding methylpyridines. clockss.org Therefore, it is plausible that this compound could be reduced to 4-amino-2-methylpyridine.

Table 2: Potential Reductive Transformations This table is based on reported reactions for similar pyridine derivatives.

| Starting Material | Reagent System | Potential Product | Reference |

|---|---|---|---|

| Pyridinecarboxamides | SmI₂-H₂O/THF | Methylpyridines | clockss.org |

Investigation of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states for this molecule is most relevant in the context of its potential role as a nucleophilic catalyst, analogous to DMAP. In such reactions, the key intermediate is a resonance-stabilized acylpyridinium ion. utrgv.edunih.gov This intermediate is formed by the nucleophilic attack of the pyridine nitrogen on an acyl donor (e.g., an acid anhydride). utrgv.eduwikipedia.org

The stability and reactivity of this acylpyridinium intermediate are crucial for the catalytic cycle. Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the transition states of DMAP-catalyzed reactions, confirming that the nucleophilic catalysis pathway is energetically more favorable than a simple base-catalyzed pathway. nih.govresearchgate.net Similar investigations for this compound would be necessary to elucidate the precise energy barriers and the influence of the 2-carboxamide (B11827560) substituent on the stability of the intermediates and transition states.

Role of this compound as a Nucleophilic Catalyst in Organic Reactions (Analogous to DMAP)

4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst for a vast array of organic reactions, most notably acylation reactions of alcohols and amines. utrgv.eduwikipedia.orgacs.org The catalytic power of DMAP stems from the high nucleophilicity of its pyridine ring nitrogen, which is significantly enhanced by the electron-donating resonance effect of the 4-dimethylamino group. libretexts.orgvaia.com

Mechanism of Catalysis: The generally accepted mechanism for DMAP-catalyzed acylation involves three main steps: utrgv.eduwikipedia.org

Formation of the Acylpyridinium Ion: DMAP attacks the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium ion intermediate. nih.govwikipedia.org This intermediate is more reactive than the anhydride (B1165640) itself.

Nucleophilic Attack: The alcohol or amine substrate attacks the carbonyl carbon of the activated acylpyridinium ion.

Product Formation and Catalyst Regeneration: The product is formed, and the catalyst is regenerated. An auxiliary base, such as triethylamine, is often used to neutralize the acid byproduct and deprotonate the protonated catalyst, completing the catalytic cycle. utrgv.eduwikipedia.org

Given its structural similarity to DMAP, this compound is also expected to function as a nucleophilic catalyst. The 4-amino group, like the 4-dimethylamino group, is electron-donating and will increase the nucleophilicity of the pyridine nitrogen. However, the presence of the electron-withdrawing N,N-dimethylcarboxamide group at the 2-position is predicted to have a deactivating effect, likely reducing its catalytic efficacy compared to DMAP. bham.ac.uk Modifications at the 2-position of the pyridine ring in DMAP analogs have been reported to decrease catalytic activity. bham.ac.uk

Table 3: Comparison of DMAP and its Carboxamide Analog as Nucleophilic Catalysts This table provides a comparative analysis based on structural features and known catalytic principles.

| Feature | 4-(Dimethylamino)pyridine (DMAP) | This compound |

|---|---|---|

| Structure | ||

| 4-Substituent | -N(CH₃)₂ (Strongly activating) | -NH₂ (Activating) |

| 2-Substituent | -H | -C(O)N(CH₃)₂ (Deactivating) |

| Key Intermediate | N-Acyl-4-(dimethylamino)pyridinium ion | N-Acyl-4-amino-2-carboxamidopyridinium ion |

| Expected Catalytic Activity | Very High | Moderate; Lower than DMAP due to the electron-withdrawing 2-carboxamide group. bham.ac.uk |

Despite its potentially lower activity compared to DMAP, the unique substitution pattern of this compound could offer different solubility profiles or be exploited in the design of more complex, multifunctional catalysts.

The Coordination Chemistry of this compound: An Unexplored Ligand

Following a comprehensive search of scientific literature and chemical databases, it has become evident that the coordination chemistry of the compound this compound remains a largely unexplored area of research. Despite extensive queries, no specific studies detailing the synthesis, characterization, or application of its metal complexes have been identified in the public domain.

The user's request for a detailed article on the coordination chemistry of this specific ligand, structured with sections on ligand design, synthesis and characterization of transition metal, lanthanide, and actinide complexes, structural analysis, electronic and photophysical properties, and catalytic applications, cannot be fulfilled at this time due to the absence of foundational research on this particular molecule.

While the broader fields of pyridine-based ligands and carboxamide complexes are well-established, with numerous examples of their coordination to various metal centers, this specific derivative, this compound, does not appear to have been utilized or investigated as a ligand in published coordination chemistry studies. Consequently, there is no available data to populate the requested article sections with scientifically accurate and specific information.

Future research in the field of coordination chemistry may yet explore the potential of this compound as a ligand. Its structure suggests potential for chelation through the pyridine nitrogen and the carboxamide oxygen or nitrogen atoms, which could lead to interesting and potentially useful metal complexes. However, until such research is conducted and published, a detailed and scientifically accurate article on its coordination chemistry cannot be generated.

Applications of 4 Amino N,n Dimethylpyridine 2 Carboxamide in Organic Synthesis and Catalysis

Use as a Building Block in Complex Molecule Synthesis

The structure of 4-amino-N,N-dimethylpyridine-2-carboxamide makes it a valuable precursor for creating more complex, functionalized molecules. Its derivative, 4-(dimethylamino)-2-pyridine-carboxaldehyde, serves as a key starting material in multicomponent reactions, such as the Ugi reaction. For instance, the reaction of 4-(dimethylamino)-2-pyridine-carboxaldehyde with α-amino acids and tert-butyl isocyanide has been explored to produce chiral derivatives. nih.gov This demonstrates its utility as a foundational scaffold upon which molecular complexity and chirality can be built, leading to the synthesis of novel, substituted pyridine (B92270) compounds. nih.gov

Role as a Nucleophilic Catalyst or Co-catalyst in Various Organic Transformations

While the broader class of 4-aminopyridines, most notably DMAP, are renowned as highly effective nucleophilic catalysts for a wide array of reactions, the specific catalytic activity of the carboxamide version is less documented. commonorganicchemistry.com DMAP is a powerful catalyst for esterifications, acylations, and amide bond formation, accelerating these transformations significantly. nih.govresearchgate.netsigmaaldrich.com The generally accepted mechanism for DMAP-catalyzed acylation involves the initial reaction of DMAP with an acid anhydride (B1165640) to form a highly reactive acetylpyridinium ion, which is then attacked by an alcohol to form the ester. wikipedia.org The presence of the N,N-dimethylamino group on the pyridine ring is crucial for this high catalytic activity. nih.gov The development of ionic liquids based on the DMAP structure has also been shown to create efficient and recyclable catalysts for reactions like Fischer indole (B1671886) synthesis and the formation of 1H-tetrazoles. rsc.org

Applications in Stereoselective Synthesis

The field of asymmetric catalysis often utilizes chiral derivatives of DMAP to control the stereochemical outcome of reactions. nih.gov Chiral DMAP analogues have proven effective as enantioselective catalysts for kinetic resolutions, cycloadditions, and asymmetric acylations. researchgate.net Research into the synthesis of new chiral DMAP derivatives is ongoing, with methods like the Ugi reaction being employed to introduce chirality. nih.gov For example, a one-step synthesis of a new chiral DMAP equivalent bearing a sulfoxide (B87167) group has been reported, which showed promising selectivity in the acylative kinetic resolution of alcohols. researchgate.net While these applications focus on derivatives, they underscore the importance of the 4-aminopyridine (B3432731) core structure, shared by this compound, as a foundation for developing novel stereoselective catalysts.

Development of Novel Synthetic Reagents and Methodologies

The development of new reagents often builds upon established chemical scaffolds. The 4-aminopyridine structure is a cornerstone in catalyst design. researchgate.net Efforts to enhance catalytic efficiency have led to the synthesis of immobilized DMAP catalysts, such as those supported on nano-silica, which allows for easier recovery and reuse. academie-sciences.fr Furthermore, new DMAP-based ionic liquids have been developed as environmentally benign catalysts for various organic transformations. rsc.org The synthesis of derivatives of this compound, as seen in the diastereoselective Ugi reactions, contributes to this field by creating a library of new chiral molecules that could potentially serve as the next generation of organocatalysts. nih.gov

Computational Chemistry and Theoretical Investigations of 4 Amino N,n Dimethylpyridine 2 Carboxamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and predicting the reactivity of molecules like 4-amino-N,N-dimethylpyridine-2-carboxamide. These methods solve approximations of the Schrödinger equation to determine a molecule's ground-state geometry and electron distribution.

Electronic Structure and Reactivity: The electronic properties are typically investigated using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p). researchgate.netresearchgate.net Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO indicates the ability to donate an electron, while the LUMO's energy reflects the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netnih.gov For pyridine (B92270) derivatives, the nitrogen atom in the ring typically shows a region of negative potential, making it a site for electrophilic attack, while the amino group provides a region of high electron density.

Predicted Physicochemical Properties Basic molecular properties for this compound can be predicted using computational tools.

| Property | Predicted Value |

| Molecular Formula | C8H11N3O |

| Monoisotopic Mass | 165.09021 Da |

| [M+H]+ (m/z) | 166.09749 |

| [M+Na]+ (m/z) | 188.07943 |

| Predicted CCS ([M+H]+, Ų) | 134.7 |

| Data sourced from PubChem CID 43517476. uni.lu |

Spectroscopic Property Prediction: Time-Dependent DFT (TD-DFT) is a powerful method for predicting electronic absorption spectra (UV-Vis). researchgate.netresearchgate.net By calculating the energies of electronic transitions, researchers can compare theoretical spectra with experimental data to confirm molecular structure and understand electronic behavior. For instance, studies on the related compound 4-aminopyridine (B3432731) have successfully used TD-DFT with a Polarizable Continuum Model (PCM) to simulate solvent effects on the UV-Vis spectrum. researchgate.net

Similarly, vibrational frequencies (FT-IR and Raman) are calculated and scaled to account for anharmonicity and basis set limitations. researchgate.net These theoretical spectra help in the assignment of experimental vibrational bands to specific functional groups and molecular motions. For example, in studies of aminopyridines, characteristic N-H stretching frequencies are readily identified and assigned using DFT calculations. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum calculations often model molecules in a vacuum or with an implicit solvent model, Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time in an explicit solvent environment.

For this compound, MD simulations would be invaluable for conformational analysis. The molecule possesses several rotatable bonds, most notably the C(O)-N bond of the carboxamide group and the bond connecting the carboxamide to the pyridine ring. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. This is critical as the molecule's conformation can significantly influence its ability to interact with other molecules, including biological targets.

Furthermore, MD simulations explicitly model the interactions between the solute and individual solvent molecules (e.g., water). This allows for a detailed investigation of solvation shells and the specific hydrogen bonding patterns that form. Studies on the analogous 4-aminopyridine have utilized the IEF-PCM model to account for solvent effects in DFT calculations, and MD simulations would offer a more granular, dynamic understanding of these crucial interactions. researchgate.netresearchgate.net

Prediction of Reaction Mechanisms and Catalytic Pathways

The pyridine core, particularly when substituted with an amino group, is known for its catalytic activity. The related compound 4-(dimethylamino)pyridine (DMAP) is a widely used nucleophilic catalyst for reactions like esterifications and acylations. nih.govwikipedia.org Computational studies have been instrumental in elucidating its mechanism.

The accepted mechanism for DMAP-catalyzed esterification involves the nucleophilic attack of the pyridine nitrogen on the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acetylpyridinium intermediate. wikipedia.org This intermediate is then attacked by the alcohol, and a base regenerates the DMAP catalyst. DFT calculations can model this entire catalytic cycle, identifying the structures of intermediates and calculating the activation energies of transition states.

For this compound, similar computational studies could predict its potential as a catalyst. Theoretical calculations would determine how the carboxamide and amino substituents modulate the nucleophilicity of the pyridine nitrogen and the stability of any potential acylpyridinium intermediates. By mapping the reaction energy profile, researchers can predict reaction rates and determine the rate-limiting step, providing a complete mechanistic picture without needing to perform the reaction in a lab. nih.gov

Molecular Docking and Modeling for Interaction with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. This method is crucial for understanding the structural basis of molecular interactions.

In the context of this compound, docking studies would involve placing the molecule into the binding site of a selected protein. The algorithm then samples various conformations and orientations of the ligand, scoring them based on a force field that estimates the binding affinity (e.g., in kcal/mol). The results reveal the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

For example, a study on 4-aminopyridine performed molecular docking to investigate its interactions within a protein active site. researchgate.net The analysis focused on identifying the specific amino acid residues involved in binding and the nature of the forces stabilizing the complex. For this compound, the amino group and the carboxamide's carbonyl oxygen would be expected to act as key hydrogen bond donors and acceptors, respectively, anchoring the molecule within a binding pocket. This analysis is strictly focused on the binding mode and interaction patterns, not on predicting the molecule's efficacy or toxicity.

Example of Docking Results for an Analogous Compound

| Protein Target | Ligand | Binding Energy (kcal/mol) |

|---|---|---|

| Helicobacter pylori urease | N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide | -7.7 |

This data is for an analogous compound to illustrate the output of a docking study. researchgate.net

In Silico Screening and Design of Derivatives

The core structure of this compound can serve as a scaffold for the in silico design of new molecules with potentially enhanced properties. This process involves creating a virtual library of derivatives by computationally modifying the parent structure. For instance, the hydrogen atoms on the amino group could be replaced with various alkyl or aryl groups, or the N,N-dimethylamide could be altered to other amides or esters.

Once this virtual library is generated, high-throughput screening can be performed. This involves rapidly docking each derivative against a biological target to predict its binding affinity. This approach allows researchers to screen thousands of potential compounds computationally, filtering for those with the most promising predicted binding modes.

This in silico screening process significantly accelerates the discovery pipeline by prioritizing a smaller, more promising set of derivatives for actual chemical synthesis and experimental testing. By leveraging computational models, the design of new molecules becomes a more targeted and efficient endeavor, guided by theoretical predictions of molecular interactions.

After conducting a comprehensive search for literature pertaining to the biological activity of "this compound," it has become evident that there is a significant lack of specific published research on this particular compound within the public domain. The search results consistently yielded information on structurally related but distinct molecules.

These related compounds include:

4-(Dimethylamino)pyridine (DMAP): A well-known catalyst in organic synthesis, which lacks the carboxamide group at the 2-position. wikipedia.orgmdpi.comresearchgate.netnih.gov

Acridine-4-carboxamide derivatives: Such as N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), which are based on a different heterocyclic core (acridine instead of pyridine) and are investigated as anticancer agents. nih.govarabjchem.orgresearchgate.netnih.govresearchgate.net

Thieno[2,3-b]pyridine-2-carboxamides: These possess a fused ring system, differentiating them from the single pyridine ring of the target compound. nih.gov

The user's instructions strictly require the article to focus solely on "this compound" and to adhere to a detailed outline of its biological activities, including molecular targets, enzyme modulation, biomolecule interactions, and structure-activity relationships.

Due to the absence of specific data for "this compound" in the provided search results, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the user's explicit and restrictive instructions without resorting to speculation or incorrectly applying data from unrelated compounds. Therefore, the requested article cannot be constructed at this time.

Advanced Analytical Methodologies for 4 Amino N,n Dimethylpyridine 2 Carboxamide in Research

Chromatographic Techniques (HPLC, GC, SFC) with Advanced Detection for Complex Mixture Analysis and Trace Component Determination

Chromatographic methods are paramount for separating 4-amino-N,N-dimethylpyridine-2-carboxamide from reaction mixtures, impurities, or complex matrices. The choice of technique depends on the compound's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC): Given the compound's polar nature, attributed to the amino group and the carboxamide moiety, reversed-phase HPLC (RP-HPLC) is the most suitable and widely applied technique. While specific application notes for this compound are not extensively published, methods developed for structurally similar compounds, such as 4-Dimethylaminopyridine (B28879) (DMAP) and other aminopyridine isomers, provide a strong basis for method development. helixchrom.commtc-usa.com

An RP-HPLC method would typically employ a C18 stationary phase. nih.gov A mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or trifluoroacetic acid in water) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be effective. helixchrom.commtc-usa.com The basicity of the pyridine (B92270) nitrogen and the primary amine suggests that a slightly acidic pH would ensure the analyte is in its protonated form, leading to better peak shape and retention. Advanced detectors, such as a Diode Array Detector (DAD) or UV-Vis detector, would be used for detection and quantification, likely at a wavelength around 275-280 nm where the pyridine chromophore absorbs. helixchrom.commtc-usa.com For trace component determination, fluorescence detection could be explored after derivatization of the primary amino group.

Gas Chromatography (GC): Direct analysis by GC is likely challenging without derivatization due to the compound's polarity and relatively high boiling point, which could lead to poor peak shape and thermal degradation in the injection port or on the column. However, derivatization of the primary amine and amide groups to form less polar, more volatile analogs could enable GC analysis, particularly for purity assessments where specific volatile impurities are targeted.

Supercritical Fluid Chromatography (SFC): SFC presents a viable alternative, combining the benefits of both gas and liquid chromatography. It is particularly adept at separating polar compounds and chiral molecules. For this compound, SFC could offer faster analysis times and reduced solvent consumption compared to HPLC. A typical SFC system would use a chiral or achiral packed column with supercritical carbon dioxide as the main mobile phase, modified with a small amount of a polar solvent like methanol containing an amine additive to improve peak shape.

Table 1: Postulated HPLC Parameters for Analysis of this compound Based on Analogous Compounds

| Parameter | Setting | Rationale/Reference |

| Column | Cogent Diamond Hydride™ or similar C18 | Effective for reversed-phase separation of polar aromatic amines. mtc-usa.com |

| Mobile Phase | Acetonitrile/Water with 0.05% TFA | Common mobile phase for providing good peak shape for basic compounds. mtc-usa.com |

| Detection | UV at 275-280 nm | Strong absorbance wavelength for pyridine derivatives. helixchrom.commtc-usa.com |

| Flow Rate | 1.0 - 2.0 mL/min | Standard flow rates for analytical HPLC. helixchrom.commtc-usa.com |

| Injection Vol. | 1-10 µL | Standard injection volume for analytical purposes. helixchrom.commtc-usa.com |

Electrochemical Sensing and Redox Characterization

The electrochemical properties of this compound are primarily dictated by the aminopyridine core. The pyridine ring and the electron-donating amino group are electrochemically active and can be characterized using techniques like cyclic voltammetry. While direct research on this specific molecule is limited, extensive studies on 4-Dimethylaminopyridine (DMAP) provide insight into its likely behavior. researchgate.net

The nitrogen atoms in the pyridine ring and the amino substituent can be oxidized at a positive potential on electrode surfaces like gold or platinum. researchgate.net This redox activity can be harnessed for electrochemical sensing. For instance, DMAP has been investigated as an effective co-reactant in electrochemiluminescence (ECL) systems. researchgate.net In such a system, the electrochemical oxidation of the aminopyridine derivative generates a reactive intermediate that participates in a light-emitting reaction with a luminophore like tris(2,2'-bipyridine)ruthenium(II) (Ru(bpy)₃²⁺). The intensity of the emitted light is proportional to the concentration of the analyte, allowing for highly sensitive quantification. researchgate.net It is plausible that this compound could function similarly, with its electrochemical oxidation potential and ECL efficiency being key parameters for characterization.

Hyphenated Techniques (e.g., LC-MS/MS) for Structural Confirmation in Complex Research Matrices

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable for the unequivocal identification and structural confirmation of compounds in complex mixtures. An LC system separates the target analyte from the matrix, after which the mass spectrometer provides mass-to-charge (m/z) ratio data and fragmentation patterns.

For this compound (molar mass 165.19 g/mol ), electrospray ionization (ESI) in positive mode would be highly effective, readily forming the protonated molecule [M+H]⁺ at m/z 166.097. synblock.comuni.lu Tandem mass spectrometry (MS/MS) involves isolating this precursor ion and subjecting it to collision-induced dissociation (CID) to generate a unique fragmentation pattern, which serves as a structural fingerprint.

Furthermore, advanced techniques like ion mobility-mass spectrometry can provide an additional dimension of separation based on the ion's size, shape, and charge, resulting in a collision cross-section (CCS) value. Predicted CCS values for this compound are available and serve as a valuable reference for identification. uni.lu These values can help distinguish it from isomers or isobars, significantly increasing confidence in its identification within complex research matrices. uni.lu LC-MS/MS methods developed for other N-alkyloxypyridinecarboximidamides have demonstrated limits of detection at the nanogram per milliliter level, showcasing the high sensitivity of this technique. nih.gov

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 166.09749 | 134.7 |

| [M+Na]⁺ | 188.07943 | 142.0 |

| [M+K]⁺ | 204.05337 | 141.6 |

| [M+NH₄]⁺ | 183.12403 | 153.9 |

| [M-H]⁻ | 164.08293 | 138.3 |

| Data sourced from computational predictions, providing a reference for identification via ion mobility-mass spectrometry. uni.lu |

Quantitative Spectroscopic Methods for High-Precision Research Applications

Quantitative spectroscopic methods, primarily UV-Vis spectrophotometry, offer a rapid and straightforward approach for determining the concentration of this compound in solution, provided it is sufficiently pure. The method relies on the Beer-Lambert law, which correlates absorbance with concentration.

The aminopyridine ring system constitutes a strong chromophore. Based on similar compounds, the maximum absorbance (λ_max) is expected to be in the ultraviolet region, likely between 270 and 285 nm. helixchrom.commtc-usa.com For high-precision applications, a calibration curve would be constructed by measuring the absorbance of a series of standards of known concentrations. This method is non-destructive and well-suited for routine quantification in controlled research settings.

For more complex analyses or to gain deeper structural insights, Nuclear Magnetic Resonance (NMR) spectroscopy can be used quantitatively (qNMR). By integrating the signals of the target compound against a certified internal standard of known concentration, a highly accurate and precise quantification can be achieved without the need for a specific calibration curve for the analyte itself. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can also be employed to predict the UV-Visible spectrum and other spectroscopic properties, aiding in experimental design and data interpretation. researchgate.net

Emerging Applications and Future Research Directions for 4 Amino N,n Dimethylpyridine 2 Carboxamide

Integration into Advanced Materials Science (e.g., Metal-Organic Frameworks, Polymers, Nanomaterials)

The unique architecture of 4-amino-N,N-dimethylpyridine-2-carboxamide makes it a promising candidate as a building block, or ligand, for advanced materials. The pyridine (B92270) nitrogen atom and the amino group offer potential coordination sites for metal ions, which is a fundamental requirement for the synthesis of Metal-Organic Frameworks (MOFs).

In the field of MOFs, related amino-functionalized ligands are known to play a crucial role. For instance, 4-aminopyridine (B3432731) has been successfully used to construct chiral, amino-functionalized MOFs. nih.govresearchgate.net In these structures, the amino group can serve as a hydrogen-bond donor, contributing to the stability and dimensionality of the framework. nih.govresearchgate.net The presence of the amino group in this compound could similarly be leveraged to create functionalized MOFs, potentially for applications in asymmetric catalysis or for depositing metal nanoparticles. nih.gov

The integration of pyridine derivatives into polymers is also an area of active research. 4-(N,N-dimethylamino)pyridine (DMAP), a structurally related compound, has been incorporated into the network of nanoporous conjugated polymers. researchgate.net This approach creates materials with a high density of catalytic sites that are both stable and porous. researchgate.net Following this precedent, this compound could be polymerized or grafted onto polymer supports to create functional materials with tailored properties for catalysis or separation.

| Potential Application | Relevant Functional Groups | Example from Related Compounds |

| Metal-Organic Frameworks (MOFs) | Pyridine Nitrogen, Amino Group | 4-aminopyridine used to form chiral MOFs with hydrogen-bonding networks. nih.govresearchgate.net |

| Functional Polymers | Pyridine Ring, Amino Group | DMAP incorporated into nanoporous conjugated polymers for catalysis. researchgate.net |

| Nanomaterials | Amino Group | Amino-functionalized frameworks used for depositing gold nanoparticles. nih.gov |

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of chemical systems bound by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces. northwestern.edu The design of molecules that can spontaneously form ordered structures through self-assembly is a core focus of this field. northwestern.edu this compound possesses all the necessary features to be a valuable component in supramolecular systems.

The molecule contains:

Hydrogen-bond donors: The amino group (-NH2).

Hydrogen-bond acceptors: The pyridine nitrogen and the carbonyl oxygen of the carboxamide.

Aromatic system: The pyridine ring, capable of participating in π-π stacking interactions.

Research on the related compound 4-dimethylaminopyridine (B28879) (DMAP) has shown that it readily forms supramolecular adducts with carboxylic acids. researchgate.net In these structures, the pyridine nitrogen is protonated, and strong, charge-assisted N-H⋯O hydrogen bonds are formed, which dictate the crystal packing. researchgate.net Similarly, the amino group of 4-aminopyridine has been shown to form weak N-H⋯O hydrogen bonds in MOF structures. nih.gov The interplay between the amino, pyridine, and carboxamide groups in this compound could lead to complex and predictable self-assembly patterns, forming one-, two-, or three-dimensional networks. These self-assembled structures are foundational for creating novel materials with functions derived from the ordered arrangement of molecules. northwestern.edu

Potential in Sustainable Chemistry and Catalysis

A significant area of potential for this compound is in catalysis, particularly within the framework of sustainable or "green" chemistry. The structural similarity to 4-dimethylaminopyridine (DMAP), a widely used and highly efficient nucleophilic catalyst, is noteworthy. wikipedia.org DMAP is effective in a variety of chemical transformations, including esterifications, silylations, and the Staudinger synthesis of β-lactams. wikipedia.org Its catalytic cycle often involves the formation of a highly reactive acylpyridinium ion intermediate. wikipedia.org

It is plausible that this compound could function as a catalyst in similar reactions. The electronic properties of the pyridine ring, and thus its basicity and nucleophilicity, would be modulated by the presence of the amino and carboxamide substituents, potentially leading to different reactivity or selectivity profiles compared to DMAP.

For sustainable applications, the ability to recycle a catalyst is paramount. Researchers have successfully created recyclable catalysts by immobilizing DMAP. researchgate.net For example, a salt of DMAP and saccharin (B28170) has been shown to be an efficient and recyclable catalyst for acylation reactions under solvent-free conditions. researchgate.net Given its functional groups, this compound could be similarly immobilized on a solid support or incorporated into a polymer network, combining its potential catalytic activity with the benefits of heterogeneous catalysis, such as easy separation and reuse.

Exploration of Unconventional Reactivity and Novel Synthetic Pathways

The exploration of new reactions and synthetic methods is a constant driver of chemical research. The unique combination of functional groups in this compound suggests possibilities for unconventional reactivity. For instance, studies on the related 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) series have revealed an unusual oxidative dimerization when treated with sodium hypochlorite (B82951) (bleach). nih.gov This reaction proceeds stereoselectively to form complex polyheterocyclic structures. nih.gov The electronic nature of the substituents was found to be a critical factor in the success of the reaction. nih.gov This precedent suggests that this compound could undergo similar or other unexpected transformations under specific oxidative or reductive conditions, providing novel pathways to complex molecular architectures.

Furthermore, the amino group provides a reactive handle for further synthetic modifications. It can be acylated, alkylated, or transformed into other functional groups, leading to a diverse library of derivatives. These derivatives could then be screened for various applications, from materials science to medicinal chemistry, as has been demonstrated with related 4-amino-piperidine-4-carboxamides, which were modified to develop selective enzyme inhibitors. nih.gov

Current Challenges and Future Prospects in the Academic Research Landscape of this compound

The primary challenge in the research landscape of this compound is the current scarcity of published studies focused specifically on this molecule. Much of its predicted utility is based on extrapolation from well-studied, structurally similar compounds such as 4-aminopyridine and DMAP. While these analogues provide a strong theoretical foundation, dedicated experimental work is needed to validate these hypotheses.

The future prospects for this compound are considerable and hinge on systematic investigation into its properties. Key research avenues include:

Synthesis and Characterization: Developing and optimizing synthetic routes to the compound and its derivatives.

Catalytic Activity: Quantitatively evaluating its performance as an organocatalyst in benchmark reactions and comparing its activity and selectivity to established catalysts like DMAP.

Materials Synthesis: Experimentally testing its utility as a ligand for the synthesis of new MOFs and as a monomer for functional polymers.

Supramolecular Studies: Investigating its self-assembly behavior alone and in co-crystals to understand the non-covalent interactions that govern its solid-state structures.

Reactivity Profiling: Exploring its reactions under a variety of conditions to uncover novel transformations and synthetic pathways.

In essence, this compound stands as a versatile chemical scaffold with significant untapped potential. Its future in the academic research landscape will be defined by the transition from theoretical potential to experimental discovery across the domains of catalysis, materials science, and supramolecular chemistry.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-amino-,-dimethylpyridine-2-carboxamide, and how is its purity validated?

- Synthesis : The compound is synthesized via multi-step reactions, often involving amide bond formation between pyridine-2-carboxylic acid derivatives and dimethylamine. Key steps include protecting group strategies (e.g., Boc protection for amines) and coupling reagents like EDCI/HOBt .

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) and nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR for structural confirmation) are standard. Mass spectrometry (MS) confirms molecular weight .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

- Structural Confirmation :

- Single-crystal X-ray diffraction provides bond lengths and angles for unambiguous structural assignment, as demonstrated for related thieno[2,3-]pyridine carboxamides .

- NMR Spectroscopy : Distinct peaks for the dimethylamide group (δ ~2.8–3.1 ppm for -CH) and pyridine protons (δ ~7.5–8.5 ppm) are diagnostic .

Q. What initial biological screening assays are recommended for this compound?

- In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based or radiometric assays targeting kinases or proteases, given the compound’s carboxamide moiety, which mimics ATP-binding motifs .

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

Advanced Research Questions

Q. How can computational modeling optimize 4-amino-,-dimethylpyridine-2-carboxamide for enhanced target binding?

- Methods :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases). Focus on hydrogen bonding between the carboxamide group and catalytic lysine residues .

- QSAR Studies : Analyze substituent effects (e.g., methyl vs. chloro groups) on bioactivity using descriptors like logP and polar surface area .

Q. What strategies address rapid in vivo clearance observed in structurally related carboxamides?

- Pharmacokinetic Optimization :

- Linker Modifications : Introduce polyethylene glycol (PEG) spacers or cyclopropyl groups to reduce metabolic degradation .

- Prodrug Design : Mask the amine group with acetyl or tert-butyl carbamate to enhance plasma stability .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

- Experimental Design :

- Dose-Response Curves : Test across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Target Selectivity Panels : Screen against related enzymes (e.g., kinase family members) to rule off-target effects. Contradictions may arise from assay conditions (e.g., ATP concentration in kinase assays) .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Crystallization Issues : Poor solubility in aqueous buffers and polymorphism.

- Solutions : Use mixed solvents (e.g., DMSO/water) for vapor diffusion. Additive screening (e.g., lanthanide ions) can improve crystal lattice formation .

Methodological Tables

Table 1 : Key Analytical Data for 4-Amino-,-Dimethylpyridine-2-Carboxamide

| Technique | Observations | Reference |

|---|---|---|

| H NMR | δ 2.95 (s, 6H, N-CH), δ 8.25 (d, 1H, pyridine-H) | |

| HPLC Retention | 6.2 min (C18 column, 70% MeOH/30% HO) | |

| Melting Point | 198–202°C |

Table 2 : Recommended In Vitro Assays for Bioactivity Profiling

| Assay Type | Target Example | Protocol Summary |

|---|---|---|

| Kinase Inhibition | EGFR (IC) | ADP-Glo™ Luminescence Assay |

| Antimicrobial | S. aureus (MIC) | Broth microdilution (CLSI guidelines) |

Critical Research Gaps

- Toxicity Profiling : No data on acute/chronic toxicity (LD or genotoxicity) are available. Standard OECD guidelines (e.g., Ames test) should be prioritized .

- Ecological Impact : Persistence, bioaccumulation, and soil mobility remain unstudied. Use OECD 307 for soil degradation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.